molecular formula C12H17N3O3 B2843352 1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1006455-09-9

1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B2843352
CAS No.: 1006455-09-9
M. Wt: 251.286
InChI Key: GDBGJIXRVRCJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the reaction of cyclohexyl isocyanate with pyrazole-4-carboxylic acid under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(Cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(Cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Pyrazole-4-carboxylic acid: Shares the pyrazole core structure but lacks the cyclohexylcarbamoyl group.

    Cyclohexylcarbamoyl derivatives: Compounds with similar cyclohexylcarbamoyl groups but different core structures.

Uniqueness: 1-[(Cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of the pyrazole core and the cyclohexylcarbamoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-[2-(cyclohexylamino)-2-oxoethyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-11(14-10-4-2-1-3-5-10)8-15-7-9(6-13-15)12(17)18/h6-7,10H,1-5,8H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBGJIXRVRCJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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